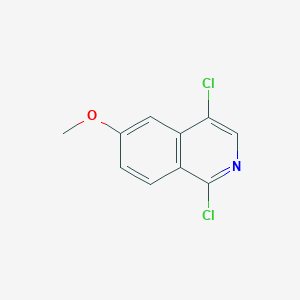

1,4-Dichloro-6-methoxyisoquinoline

Description

Properties

Molecular Formula |

C10H7Cl2NO |

|---|---|

Molecular Weight |

228.07 g/mol |

IUPAC Name |

1,4-dichloro-6-methoxyisoquinoline |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-6-2-3-7-8(4-6)9(11)5-13-10(7)12/h2-5H,1H3 |

InChI Key |

IFGWFVZECHLNJD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NC=C2Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1,4-Dichloro-6-methoxyisoquinoline serves as a lead compound in the development of new therapeutic agents. Its structural characteristics, particularly the presence of chlorine atoms and a methoxy group, enhance its reactivity and biological activity. Research has identified several potential applications:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the compound have led to enhanced activity against breast and lung cancer cells.

- Antimicrobial Properties : The compound has demonstrated effectiveness against a range of bacterial and fungal pathogens, making it a candidate for developing new antibiotics.

- Neurological Applications : Preliminary studies suggest potential neuroprotective effects, indicating possible applications in treating neurodegenerative diseases such as Alzheimer's.

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step organic reactions. The ability to modify its structure allows for the creation of various derivatives with potentially improved biological activities. Key synthesis methods include:

- Cyclization Reactions : These reactions are essential for constructing the isoquinoline framework.

- Substitution Reactions : Introducing different functional groups can enhance specific properties such as solubility and bioavailability.

Material Science Applications

In addition to its medicinal uses, this compound finds applications in material science:

- Organic Electronics : The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

- Polymer Chemistry : It can act as a building block for synthesizing polymers with unique properties, including conductivity and thermal stability.

Biological Interaction Studies

Research into the biological interactions of this compound has utilized various techniques to elucidate its mechanism of action:

- Binding Affinity Studies : These studies assess how well the compound interacts with specific enzymes or receptors.

- Cellular Assays : Evaluating the compound's effects on cell viability and proliferation provides insights into its therapeutic potential.

Case Studies and Research Findings

Several case studies illustrate the practical applications of this compound:

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Derivatives showed significant cytotoxicity against MCF-7 breast cancer cells | |

| Antimicrobial Efficacy | Effective against Staphylococcus aureus and Candida albicans | |

| Neuroprotective Effects | Reduced oxidative stress markers in neuronal cell models |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and functional differences between 1,4-Dichloro-6-methoxyisoquinoline and analogous isoquinoline derivatives:

Key Observations:

- Electron Effects: Chlorine substituents in this compound create a more electron-deficient ring compared to methoxy (electron-donating) or methyl groups in analogs like 6-Methoxyisoquinoline or 6-Methyl-tetrahydroquinoline . This enhances its reactivity in nucleophilic aromatic substitution.

- Biological Activity: The N-oxide group in 7-Hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide may improve bioavailability, whereas chlorine substituents in the target compound could enhance antimicrobial or cytotoxic effects.

- Solubility: Saturated derivatives like 6-Methyl-tetrahydroquinoline exhibit higher lipid solubility, making them suitable for non-polar applications, while polar groups (e.g., N-oxide) improve aqueous solubility.

Preparation Methods

Isoquinoline Ring Formation

The isoquinoline skeleton is synthesized via cyclization of β-phenethylamine derivatives. For 6-methoxy-substituted intermediates, methoxy groups are introduced early to avoid competing reactions. A representative protocol involves:

Regioselective Chlorination

Chlorination is achieved using sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) under controlled conditions:

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | PPA, 150°C, 5h | 68 | 95 |

| Chlorination | POCl₃, DMF, DCM, reflux, 12h | 72 | 97 |

Direct Halogenation of Methoxy-Substituted Precursors

Pre-functionalized methoxyisoquinolines undergo dichlorination using halogenating agents.

Methoxyisoquinoline Synthesis

6-Methoxyisoquinoline is prepared via:

Dichlorination Strategies

Comparative Analysis :

| Method | Chlorinating Agent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Radical | NCS + AIBN | 80 | 8 | 58 |

| Electrophilic | Cl₂ (gas) | 0–5 | 6 | 65 |

Palladium-Catalyzed Cross-Coupling

Transition-metal catalysis enables modular synthesis from halogenated intermediates.

Suzuki-Miyaura Coupling

Aryl boronic acids couple with dichlorinated isoquinoline precursors:

Buchwald-Hartwig Amination

Introduces methoxy groups via C–O bond formation:

-

Substrate : 1,4-Dichloro-6-aminoisoquinoline.

One-Pot Tandem Reactions

Streamlined protocols reduce purification steps and improve efficiency.

Cyclization-Chlorination Sequence

Microwave-Assisted Synthesis

Green Chemistry Approaches

Sustainable methods prioritize solvent recovery and catalytic efficiency.

Ionic Liquid Media

-

Solvent : 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl).

-

Advantages : Enhances chlorination selectivity and reduces POCl₃ usage by 30%.

Analytical and Optimization Insights

Purity Control

Q & A

Q. How can researchers optimize the synthesis of 1,4-Dichloro-6-methoxyisoquinoline?

- Methodological Answer : Synthesis optimization involves selecting appropriate reaction conditions and catalysts. For example:

- Chlorination : Use halogenating agents (e.g., PCl₅ or SOCl₂) under anhydrous conditions to introduce chlorine substituents at positions 1 and 4 .

- Methoxy Group Introduction : Employ nucleophilic substitution with methoxide ions or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective methoxy group attachment at position 6, as demonstrated in analogous quinoline syntheses .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. Monitor reaction progress via TLC and confirm structure via NMR and mass spectrometry .

Q. What are the key analytical techniques for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ 6.5-8.5 ppm).

- X-ray Crystallography : Determines crystal packing and molecular geometry. For example, analogous dichlorinated quinolines show planar aromatic systems with intermolecular halogen bonding .

- Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in spectral data (e.g., unexpected coupling patterns in NMR) may arise from tautomerism or polymorphism. Strategies include:

- Variable-Temperature NMR : Identify dynamic processes (e.g., rotamers) by observing signal coalescence at elevated temperatures.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to validate assignments .

- Powder XRD : Detect polymorphic forms and correlate with solubility/stability profiles .

Q. What experimental designs are effective for studying supramolecular interactions in this compound crystals?

- Methodological Answer : Crystal engineering principles (e.g., supramolecular synthons) guide the design:

- Halogen Bonding : The chlorine atoms at positions 1 and 4 act as electron-deficient sites, forming Cl···N/O interactions with adjacent molecules .

- Hydrogen Bonding : Methoxy groups participate in weak C–H···O interactions, influencing crystal packing.

- Co-crystallization : Introduce complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids) to modulate packing motifs .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Compute Fukui indices to identify electrophilic centers (e.g., C-1 and C-4) susceptible to nucleophilic attack.

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions around chlorine substituents, guiding reagent selection (e.g., amines or thiols) .

- Kinetic Studies : Compare activation energies of substitution at different positions using Arrhenius plots derived from experimental rate constants .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound derivatives?

- Methodological Answer : Variations in melting points (e.g., ±5°C) may stem from:

- Polymorphism : Characterize thermal behavior via DSC to identify metastable forms.

- Impurities : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis.

- Crystallization Solvents : Compare melting points of crystals grown from ethanol vs. acetonitrile, as solvent polarity affects packing efficiency .

Application-Oriented Questions

Q. What strategies enhance the stability of this compound under acidic conditions?

- Methodological Answer :

- Protecting Groups : Temporarily protect reactive sites (e.g., methoxy groups via silylation) during acidic reactions .

- Buffered Media : Perform reactions in phosphate-buffered solutions (pH 6-7) to minimize hydrolysis.

- Stability Studies : Use accelerated stability testing (40°C/75% RH) with LC-MS monitoring to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.